Optimized LogP and TPSA Profile Compared to the Non-Brominated Analog
The introduction of a bromine atom at the 5-position significantly alters the lipophilicity of the molecule compared to its non-brominated analog, N-(furan-2-ylmethyl)pyridine-2,3-diamine (CAS 90518-36-8). The target compound exhibits a computed XLogP3-AA of 1.8, which is higher than the expected value for the non-brominated analog [1]. This increase in lipophilicity is a key differentiator, as it can enhance membrane permeability, a crucial parameter for oral bioavailability and cellular uptake in drug discovery programs.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 [1] |
| Comparator Or Baseline | N-(furan-2-ylmethyl)pyridine-2,3-diamine (CAS 90518-36-8) |
| Quantified Difference | Target compound has higher lipophilicity due to bromine substitution (exact value for comparator not available). |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2021.05.07) [1]. |
Why This Matters
Higher lipophilicity can improve cell permeability, making this compound a more suitable starting point for developing cell-active chemical probes or oral drug candidates.
- [1] PubChem. (2025). Compound Summary for CID 61228851: 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine. National Center for Biotechnology Information. View Source
